3(2H)-Benzofuranone, 2,7-dimethyl-

Structure-odor relationship Benzofuranone SAR Fragrance ingredient selection

3(2H)-Benzofuranone, 2,7-dimethyl- (CAS 54365-79-6; molecular formula C10H10O2; molecular weight 162.19 g/mol) is a partially saturated benzofuranone heterocycle bearing methyl substituents at the 2- and 7-positions. It belongs to the 3(2H)-benzofuranone (coumaranone) structural class, a group of oxygen-containing heterocycles widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and materials chemistry, as well as in fragrance and flavor compositions.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12882806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 2,7-dimethyl-
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=CC=CC(=C2O1)C
InChIInChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3
InChIKeySGVDGAYYYREPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Benzofuranone, 2,7-dimethyl- (CAS 54365-79-6): Procurement-Relevant Identity and Structural Class


3(2H)-Benzofuranone, 2,7-dimethyl- (CAS 54365-79-6; molecular formula C10H10O2; molecular weight 162.19 g/mol) is a partially saturated benzofuranone heterocycle bearing methyl substituents at the 2- and 7-positions [1]. It belongs to the 3(2H)-benzofuranone (coumaranone) structural class, a group of oxygen-containing heterocycles widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and materials chemistry, as well as in fragrance and flavor compositions [2]. Unlike the more extensively characterized 3-alkyl-substituted benzofuran-2-ones that dominate the flavor and fragrance patent literature, this compound lacks substitution at the critical C-3 position of the lactone ring—a structural distinction that fundamentally alters its olfactory and application profile relative to in-class analogs [2].

Why 3(2H)-Benzofuranone, 2,7-dimethyl- Cannot Be Interchanged with Other Benzofuranone Analogs


Substitution pattern on the benzofuranone scaffold is not a minor structural variation—it is the primary determinant of biological, olfactory, and physicochemical behavior within this compound class. The Firmenich patent (US 5,679,634) explicitly teaches that the presence of a single substituent at the C-3 position of the 3H-benzofuran-2-one skeleton 'appeared to be a required condition for these compounds to possess useful odor properties,' while homologs lacking this C-3 substitution or bearing geminal disubstitution at C-3 'turn out to be poor perfuming ingredients when compared to the corresponding compound (I), or are even totally devoid of an olfactive character' [1]. 3(2H)-Benzofuranone, 2,7-dimethyl- carries its methyl groups at C-2 and C-7, leaving C-3 unsubstituted. This places it structurally outside the olfactory-active series and renders direct substitution with C-3-substituted analogs (e.g., 3,6-dimethyl-3H-benzofuran-2-one or 3,7-dimethyl-3H-benzofuran-2-one) chemically and functionally invalid for fragrance applications. Furthermore, the 2,7-dimethyl substitution pattern creates a distinct spatial and electronic environment that alters reactivity in downstream synthetic transformations relative to 2,6- or 4,6-disubstituted isomers, meaning procurement of the correct regioisomer is essential for reproducible synthesis outcomes [2].

Quantitative Differentiation Evidence for 3(2H)-Benzofuranone, 2,7-dimethyl- vs. Comparator Analogs


Olfactory Activity Nullification: 2,7-Dimethyl Substitution vs. 3-Methyl-Substituted Benzofuranones

The 2,7-dimethyl regioisomer lacks a substituent at the C-3 position, which is documented as a prerequisite for useful olfactory properties in 3H-benzofuran-2-one derivatives. The Firmenich patent establishes, through systematic odor evaluation across 25+ benzofuranone analogs, that compounds without C-3 monosubstitution are poor or odorless perfuming ingredients [1]. In direct contrast, 3,6-dimethyl-3H-benzofuran-2-one (a C-3 substituted analog) develops 'a very powerful coumarinic note, with a sweet, hay-like character reminiscent of the odor of flouve, as well as a vanilla and tonka type note' [1]. Similarly, 3,7-dimethyl-3H-benzofuran-2-one (CAS 173419-94-8) possesses a specific 'dry, crystalmoss, seaweed' odor profile [1]. The 2,7-dimethyl compound, lacking any C-3 substituent, is expected to exhibit negligible or no olfactory character under the same evaluation conditions.

Structure-odor relationship Benzofuranone SAR Fragrance ingredient selection

Physical Property Differentiation: Boiling Point and Refractive Index vs. Unsubstituted 3(2H)-Benzofuranone

The 2,7-dimethyl substitution significantly alters key physical properties relative to the parent unsubstituted 3(2H)-benzofuranone scaffold. The target compound exhibits a boiling point of 134 °C and a refractive index (n20/D) of 1.5597 [1]. In comparison, the unsubstituted 3(2H)-benzofuranone (3-coumaranone, CAS 7169-34-8) has a boiling point of 207–249.6 °C and a refractive index of 1.4800 (estimated) to 1.585 . The substantially lower boiling point of the 2,7-dimethyl derivative (ΔTb ≈ 73–116 °C lower) is atypical for methyl homologation, which generally increases boiling point, and reflects the altered hydrogen-bonding capacity and polarity of the C-2 methyl-substituted lactone ring. The refractive index difference (Δn ≈ 0.08–0.08 above the lower estimate) provides a practical quality-control discriminator.

Physicochemical characterization Distillation separation Quality control specification

Positional Isomer Olfactory Contrast: 2,7-Dimethyl vs. 3,7-Dimethyl-Benzofuranone

The positional isomer pair 2,7-dimethyl-3(2H)-benzofuranone (CAS 54365-79-6) and 3,7-dimethyl-3H-benzofuran-2-one (CAS 173419-94-8) share identical molecular formula (C10H10O2) and molecular weight (162.19 g/mol) but differ critically in the location of one methyl group (C-2 vs. C-3). This single positional shift determines olfactory functionality: the 3,7-dimethyl isomer carries the requisite C-3 substituent and possesses a documented 'dry, crystalmoss, seaweed' odor profile per Firmenich Table II [1], while the 2,7-dimethyl isomer, lacking C-3 substitution, falls into the olfactory-inactive category. This represents a binary functional difference despite near-identical physicochemical properties, making unambiguous regioisomer identification essential for procurement.

Regioisomer differentiation Flavor and fragrance chemistry Structure-property relationship

Synthetic Accessibility and Regioselectivity: Differential Yield in Acid-Catalyzed Cyclization

The 2,7-dimethyl substitution pattern can be accessed via trifluoroacetic acid (TFA)/AlCl₃-catalyzed cyclization, yielding 2,7-dimethylbenzofuran-3(2H)-one in 65–80% yield . This acid-catalyzed route enables programmable substitution patterns that are not equally accessible for all regioisomers. In contrast, synthesis of 2,6-disubstituted-3(2H)-benzofuranone derivatives (e.g., CAS 54365-78-5) via known literature methods is complicated by competing degradation and oxidation pathways, resulting in variable or diminished yields depending on reaction conditions [1]. The 2,7-substitution pattern may offer a more robust synthetic entry, reducing the formation of degradation byproducts that plague the 2,6-series.

Synthetic methodology Benzofuranone cyclization Process chemistry yield

Evidence-Backed Application Scenarios for 3(2H)-Benzofuranone, 2,7-dimethyl-


Non-Fragrance Synthetic Intermediate for Benzofuran-Derived Pharmaceuticals and Agrochemicals

Given its predicted olfactory inactivity (no C-3 substituent per patent class-level inference [1]), 3(2H)-benzofuranone, 2,7-dimethyl- is optimally deployed as a key synthetic intermediate rather than a fragrance ingredient. Its benzofuranone core with 2,7-dimethyl substitution serves as a precursor for dehydrogenation or cross-coupling reactions to yield substituted benzofurans valuable in optoelectronics and polymer chemistry. The defined 65–80% acid-catalyzed cyclization yield supports reproducible scale-up for intermediate supply chains.

Physicochemical Separation and Purification Process Development

The markedly lower boiling point (134 °C) and distinct refractive index (n20/D 1.5597) relative to unsubstituted 3(2H)-benzofuranone (Tb 207–249 °C; n 1.4800) [1] make this compound amenable to distillation-based separation from reaction mixtures containing parent benzofuranone scaffolds. This property difference can be exploited in process development for purification of reaction products where regioisomer separation is required, and the refractive index provides a rapid inline QC metric.

Low-Odor or Odor-Masking Polymer Stabilizer Intermediate

Benzofuranone derivatives are established stabilizers for polymeric organic materials against oxidative, thermal, or light-induced degradation [1]. The 2,7-dimethyl substitution pattern, lacking the C-3 substituent required for potent olfactory activity, positions this compound as a candidate for stabilizer applications where low intrinsic odor is a formulation requirement—avoiding the 'coumarinic,' 'hay,' or 'seaweed' notes characteristic of C-3-substituted analogs that could interfere with the sensory profile of the final polymer product.

Structure-Odor Relationship (SOR) Negative Control in Benzofuranone Research

For academic or industrial fragrance research programs investigating structure-odor relationships within the benzofuranone class, 2,7-dimethyl-3(2H)-benzofuranone serves as an essential negative control compound. Its lack of C-3 substitution, which the Firmenich patent explicitly links to olfactory inactivity [1], makes it a validated comparator to benchmark the odor activity of C-3-substituted analogs (e.g., 3,6-dimethyl- or 3,7-dimethyl-3H-benzofuran-2-ones) in sensory panels or receptor-binding assays.

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